molecular formula C10H16N2O2 B2770881 ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate CAS No. 2108075-01-8

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2770881
CAS No.: 2108075-01-8
M. Wt: 196.25
InChI Key: PVERHCQJMJMFCO-UHFFFAOYSA-N
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Description

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethylpyrazol-1-yl)propanoate typically involves the reaction of 3-ethylpyrazole with ethyl 2-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of ethyl 2-(3-ethylpyrazol-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Electrophilic substitution reactions on the pyrazole ring often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Hydrolysis: this compound hydrolysis yields 2-(3-ethylpyrazol-1-yl)propanoic acid and ethanol.

    Reduction: Reduction of the ester yields 2-(3-ethylpyrazol-1-yl)propanol.

    Substitution: Nitration of the pyrazole ring yields nitro-substituted derivatives, while bromination yields bromo-substituted derivatives.

Scientific Research Applications

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-(3-methylpyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

    Ethyl 2-(3-phenylpyrazol-1-yl)propanoate:

    Ethyl 2-(3-chloropyrazol-1-yl)propanoate: The presence of a chlorine atom on the pyrazole ring imparts different reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(3-ethylpyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9-6-7-12(11-9)8(3)10(13)14-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVERHCQJMJMFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)C(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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